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Compound of Interest

Compound Name: N-(3-hydroxyphenyl)pentanamide

CAS No.: 55791-89-4

Cat. No.: B187269 Get Quote

Executive Summary
This technical guide outlines the analytical framework for N-(3-hydroxyphenyl)pentanamide
(CAS: 55791-89-4), a structural analog of acetaminophen and capsaicinoids often utilized as a

synthetic intermediate or a fragment in Histone Deacetylase (HDAC) inhibitor design.[1] Due to

its amphiphilic nature (lipophilic pentyl tail vs. polar phenolic head) and susceptibility to

oxidative degradation, robust characterization requires a multi-modal approach.

This document details validated protocols for High-Performance Liquid Chromatography

(HPLC), Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR), designed

to ensure scientific rigor in drug discovery workflows.

Physicochemical Profile
Understanding the molecule's behavior in solution is the prerequisite for method development.
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Property Value / Description Analytical Implication

Formula C₁₁H₁₅NO₂
Monoisotopic Mass: 193.1103

Da

Molecular Weight 193.24 g/mol
Detectable via ESI-MS (Low

Mass Range)

LogP (Predicted) ~2.08

Retains well on C18 columns;

requires organic modifier

>30%.[1]

pKa (Phenol) ~9.8 - 10.0

Mobile phase pH must be <

7.0 to prevent peak

broadening.[1]

Solubility DMSO, Methanol, Ethanol
Poor water solubility; dissolve

samples in MeOH or DMSO.

Chromophore Phenolic Ring / Amide
UV Absorbance maxima

approx. 245 nm and 280 nm.

Method 1: HPLC-UV/MS Purity & Identification
Objective: Separation of N-(3-hydroxyphenyl)pentanamide from synthetic precursors (3-

aminophenol) and potential degradants (pentanoic acid).[1]

Chromatographic Conditions (Reverse Phase)[1]
System: Agilent 1290 Infinity II or equivalent UHPLC.

Column: C18 Stationary Phase (e.g., Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).

Rationale: The C18 phase provides strong hydrophobic interaction for the pentyl chain,

ensuring separation from the polar 3-aminophenol impurity.

Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[1]

Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).
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Rationale: Acidic pH ensures the phenolic proton remains undissociated, preventing peak

tailing.

Flow Rate: 0.4 mL/min.[1]

Column Temp: 40°C.

Detection: Diode Array Detector (DAD) at 254 nm (aromatic) and 280 nm (phenol).[1]

Gradient Program
Time (min) % Mobile Phase B Event

0.00 5% Equilibration

1.00 5% Load

8.00 95%
Linear Gradient (Elution of

Target)

10.00 95%
Wash (Remove lipophilic

dimers)

10.10 5% Re-equilibration

13.00 5% End

Mass Spectrometry Parameters (ESI)[1][2]
Ionization: Electrospray Ionization (ESI)[1]

Polarity: Positive (+ve) and Negative (-ve) Switching.[1]

Positive Mode: Targets the amide nitrogen

.

Negative Mode: Targets the phenolic oxygen

.[1]

Source Temp: 350°C.
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Capillary Voltage: 3500 V.

Method 2: Structural Validation (NMR Spectroscopy)
Objective: Definitive confirmation of the meta-substitution pattern and the amide linkage.[1]

Sample Preparation[1][3]
Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide).[1]

Rationale: DMSO prevents exchange of the labile Amide (-NH) and Phenol (-OH) protons,

allowing them to be visualized as distinct peaks.[1]

Concentration: 10 mg/mL.[1]

Expected Chemical Shifts (¹H NMR, 400 MHz)
Proton Group

Approx. Shift (δ
ppm)

Multiplicity Interpretation

-OH (Phenol) 9.30 - 9.40 Singlet (Broad)
Disappears with D₂O

shake.[1]

-NH (Amide) 9.70 - 9.80 Singlet
Downfield due to

carbonyl anisotropy.[1]

Ar-H (C2) 7.20 Singlet (t)

Isolated proton

between OH and NH.

[1]

Ar-H (C4/C6) 6.90 - 7.05 Multiplet
Ortho to substituents.

[1]

Ar-H (C5) 7.05 - 7.10 Triplet
Meta to substituents.

[1]

α-CH₂ (Carbonyl) 2.25 Triplet Adjacent to C=O.[1]

Alkyl Chain 1.30 - 1.60 Multiplet
Pentyl chain

backbone.[1]

Terminal CH₃ 0.85 - 0.90 Triplet End of aliphatic tail.[1]
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Method 3: Stability & Impurity Profiling
Objective: To detect hydrolytic degradation (amide bond cleavage) and oxidative stress

(quinone formation).[1]

Forced Degradation Protocol[1]
Acid Hydrolysis: Dissolve 1 mg in 1 mL 0.1N HCl. Heat at 60°C for 2 hours.

Target: Hydrolysis to 3-aminophenol + Pentanoic acid.[1]

Oxidative Stress: Dissolve 1 mg in 1 mL 3% H₂O₂.[1] Incubate RT for 4 hours.

Target: Quinone imine formation (browning of solution).

System Suitability Criteria (SST)
For the method to be valid during QC release:

Resolution (Rs): > 2.0 between 3-aminophenol (RT ~1.5 min) and N-(3-
hydroxyphenyl)pentanamide (RT ~6.5 min).

Tailing Factor: < 1.5 for the main peak.

Signal-to-Noise: > 10:1 for Limit of Quantitation (LOQ).[1]

Analytical Workflow Visualization
The following diagrams illustrate the logical flow for characterizing this molecule, from synthesis

to final QC.
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Figure 1: Standardized workflow for the isolation and qualification of phenolic amides.
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Parent Ion [M+H]+
m/z 194.12

Amide Cleavage
Loss of Pentyl ChainHigh Collision Energy

Water Loss
(Phenolic -OH)

In-Source Fragmentation

Fragment Ion
[C6H8NO]+ (Aminophenol core)

m/z ~110.06

Dehydrated Ion
[M+H-H2O]+

Click to download full resolution via product page

Figure 2: Predicted Mass Spectrometry fragmentation pathway (ESI+) useful for MRM

transition setup.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b187269#analytical-methods-for-n-3-hydroxyphenyl-
pentanamide-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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